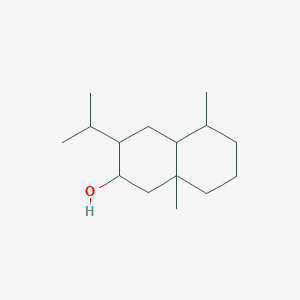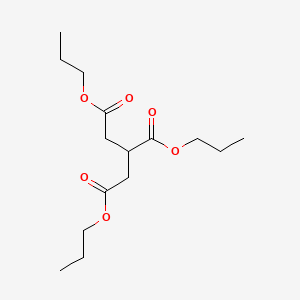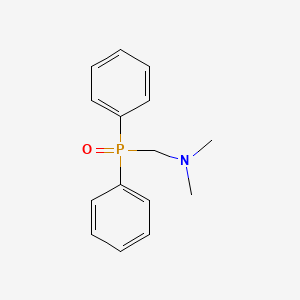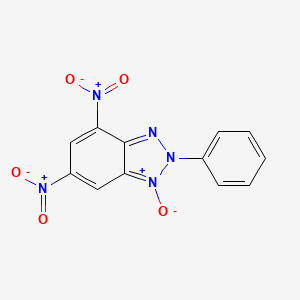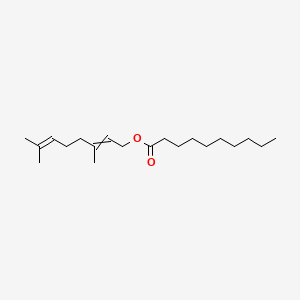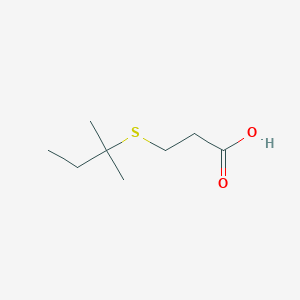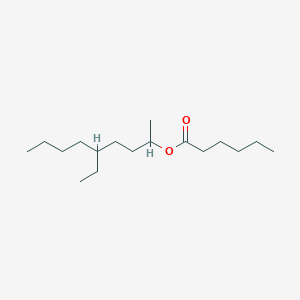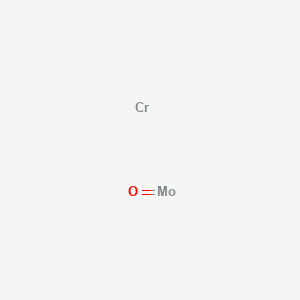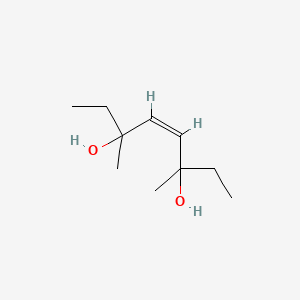
4-Octene-3, 3,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Octene-3, 3,6-dimethyl-: is an organic compound with the molecular formula C10H20 . It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of a larger family of hydrocarbons and is notable for its specific structural configuration, which includes two methyl groups attached to the third and sixth carbon atoms of the octene chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octene-3, 3,6-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with simpler hydrocarbons such as butenes and methyl-substituted alkenes.
Catalytic Alkylation: The process involves the alkylation of butenes with methyl-substituted alkenes in the presence of a catalyst such as aluminum chloride (AlCl3).
Hydrogenation and Dehydrogenation: The intermediate products are subjected to hydrogenation to saturate any remaining double bonds, followed by controlled dehydrogenation to introduce the desired double bond at the specific position.
Industrial Production Methods
In an industrial setting, the production of 4-Octene-3, 3,6-dimethyl- is carried out in large reactors under controlled temperature and pressure conditions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
4-Octene-3, 3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3), leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) converts the alkene to the corresponding alkane.
Substitution: Halogenation reactions, such as the addition of bromine (Br2), result in the formation of dibromo derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: 4-Octane-3, 3,6-dimethyl-.
Substitution: Dibromo derivatives.
科学的研究の応用
4-Octene-3, 3,6-dimethyl- has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and catalytic processes.
Biology: Its derivatives are investigated for potential biological activity and interactions with enzymes.
Medicine: Research into its derivatives explores potential pharmaceutical applications.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
作用機序
The mechanism of action of 4-Octene-3, 3,6-dimethyl- in chemical reactions involves the interaction of the double bond with various reagents. The double bond acts as a nucleophile, reacting with electrophilic species such as halogens or oxidizing agents. The specific positioning of the methyl groups influences the reactivity and selectivity of the compound in these reactions.
類似化合物との比較
Similar Compounds
4-Octene-3, 3-dimethyl-: Lacks the additional methyl group at the sixth carbon.
4-Octene-3, 6-dimethyl-: Lacks the additional methyl group at the third carbon.
3,6-Dimethyl-4-octyne: Contains a triple bond instead of a double bond.
Uniqueness
4-Octene-3, 3,6-dimethyl- is unique due to the specific positioning of its methyl groups, which affects its chemical reactivity and physical properties. This structural configuration makes it a valuable compound for studying the effects of steric hindrance and electronic factors in organic reactions.
特性
CAS番号 |
6285-26-3 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
(Z)-3,6-dimethyloct-4-ene-3,6-diol |
InChI |
InChI=1S/C10H20O2/c1-5-9(3,11)7-8-10(4,12)6-2/h7-8,11-12H,5-6H2,1-4H3/b8-7- |
InChIキー |
UKCMMWZNXXCOKC-FPLPWBNLSA-N |
異性体SMILES |
CCC(C)(/C=C\C(C)(CC)O)O |
正規SMILES |
CCC(C)(C=CC(C)(CC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


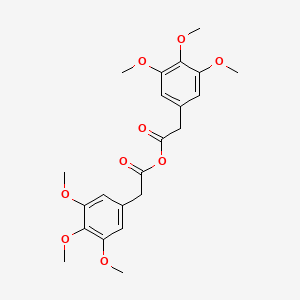

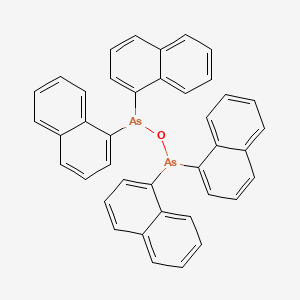
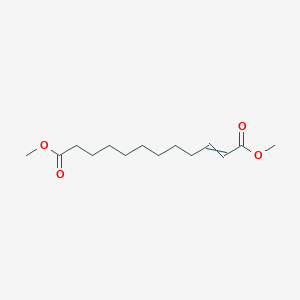
![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
